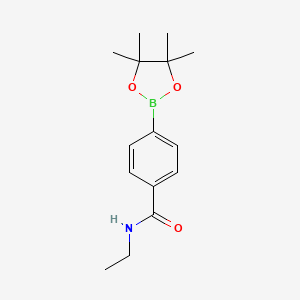
3-(3-Chloro-4-fluorophenyl)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-fluorophenyl)propan-1-OL: is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluorobenzene.
Grignard Reaction: The 3-chloro-4-fluorobenzene is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent.
Addition Reaction: The Grignard reagent is then reacted with propanal to form the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: 3-(3-Chloro-4-fluorophenyl)propan-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of 3-(3-Chloro-4-fluorophenyl)propanal.
Reduction: Formation of 3-(3-Chloro-4-fluorophenyl)propane.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity towards these targets, influencing biochemical pathways and cellular processes.
相似化合物的比较
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenyl isocyanate
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Comparison:
- 3-Chloro-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
- 3-Chloro-4-fluorophenyl isocyanate: Contains an isocyanate group, which is reactive towards nucleophiles and used in the synthesis of ureas and carbamates.
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring, making it structurally distinct and used in different chemical applications.
属性
分子式 |
C9H10ClFO |
|---|---|
分子量 |
188.62 g/mol |
IUPAC 名称 |
3-(3-chloro-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10ClFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-4,6,12H,1-2,5H2 |
InChI 键 |
NIXFMJBRFSXYCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCCO)Cl)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(Acetylamino)-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B8780113.png)
![Benzyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8780116.png)





![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B8780160.png)






